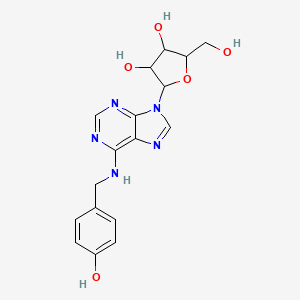
Para-topolin riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Para-topolin riboside is a ribosylated form of para-topolin, a member of the aromatic cytokinin family. Cytokinins are plant hormones that play a crucial role in cell division, growth, and differentiation. This compound consists of a ribose sugar attached to the hydroxyl group of para-topolin via a glycosidic bond, enhancing its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of para-topolin riboside typically involves the ribosylation of para-topolin. This process can be achieved through the reaction of para-topolin with ribose under specific conditions that promote the formation of the glycosidic bond . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized methods to ensure high yield and purity. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to analyze and quantify the compound in plant tissues . This ensures the consistency and quality of the product for various applications.
Chemical Reactions Analysis
Types of Reactions
Para-topolin riboside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Para-topolin riboside has a wide range of scientific research applications, including:
Mechanism of Action
Para-topolin riboside exerts its effects through its interaction with cytokinin receptors in plants. These receptors are part of a signaling pathway that regulates cell division, growth, and differentiation. The compound binds to these receptors, triggering a cascade of molecular events that lead to the desired physiological responses . In medical research, its neuroprotective effects are thought to involve the modulation of signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Para-topolin riboside is compared with other similar compounds such as:
Ortho-topolin riboside: Known for its anticancer activity.
Meta-topolin riboside: Studied for its role in plant tissue culture and cytokinin metabolism.
Kinetin riboside: Investigated for its anti-aging properties.
This compound is unique due to its specific hydroxylation pattern, which influences its stability, solubility, and biological activity .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVIXKXYLBAZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
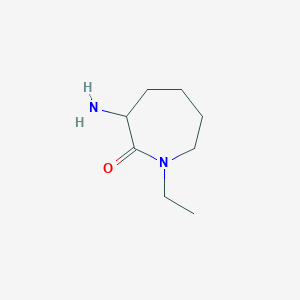
![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
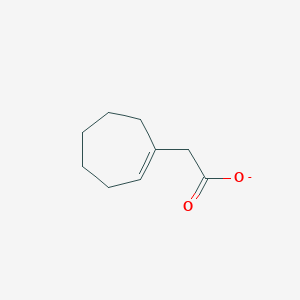
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
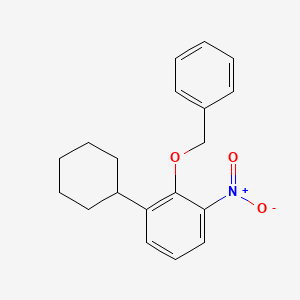
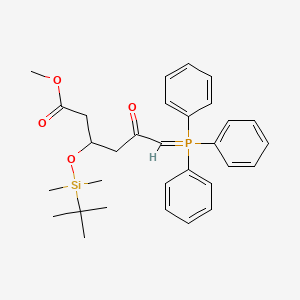
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)

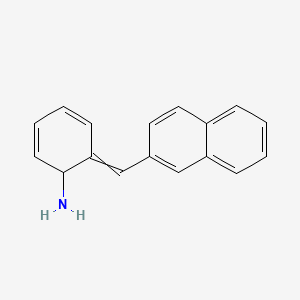
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
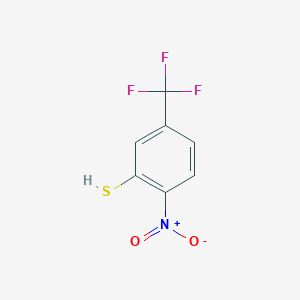
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)
